N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide
Description
Properties
Molecular Formula |
C21H17BrN2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-benzyl-2-[(2-bromobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26) |
InChI Key |
VEMBPKVKCDMWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Route Overview
Synthesis of 2-Bromobenzoyl Chloride
Synthesis of 2-(Benzylcarbamoyl)aniline
- Step a : Reduce 2-nitroaniline to 2-aminophenylamine (o-phenylenediamine) using H₂/Pd-C.
- Step b : Protect one amine group with tert-butoxycarbonyl (Boc) to stabilize the intermediate.
- Step c : React the secondary amine with benzyl chloroformate to form the benzylcarbamoyl group.
- Step d : Remove the Boc group using trifluoroacetic acid (TFA) to yield 2-(benzylcarbamoyl)aniline.
- Yield : ~60% (cumulative, assuming 80% efficiency per step).
Amide Coupling
Key Challenges :
- Instability of o-Phenylenediamine : Requires rapid protection to prevent dimerization.
- Selective Functionalization : Ensuring exclusive reaction at the target amine site.
Ugi Multicomponent Reaction (MCR) for Core Assembly
This method integrates the benzamide and benzylcarbamoyl groups in a single step, leveraging Ugi chemistry.
Route Overview
Ugi Reaction Components
- Aldehyde : 2-Bromobenzaldehyde.
- Amine : Benzylcarbamoylamine.
- Isocyanide : tert-Butyl isocyanide.
- Carboxylic Acid : Trifluoroacetic acid (TFA).
Reaction Conditions
- Solvent : Methanol.
- Catalyst : None required.
- Temperature : Room temperature.
Post-Reaction Workup
Mechanistic Insight :
The Ugi reaction forms a peptoid backbone, but structural compatibility with the target compound is uncertain. Further optimization is needed.
Nucleophilic Aromatic Substitution (NAS)
This method exploits electron-deficient aryl halides for direct substitution with benzylcarbamoylamine.
Route Overview
Synthesis of 2-Chloroaniline
- Reagents : 2-Aminophenol, Cl₂.
NAS with Benzylcarbamoylamine
- Reagents : 2-Chloroaniline, benzylcarbamoylamine, K₂CO₃.
- Procedure : Reflux in DMF at 80°C.
- Yield : ~30% (estimated, due to low reactivity of benzylcarbamoylamine).
Limitations :
- Low Reactivity : Benzylcarbamoylamine is a weak nucleophile.
- Side Reactions : Competing hydrolysis or elimination.
Comparative Analysis of Routes
| Route | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Stepwise Protection | Acid chloride + amine coupling | ~70% | >95% | High regioselectivity, scalable | Handling unstable intermediates |
| Palladium Coupling | Buchwald-Hartwig amination | ~50% | ~85% | Direct functionalization | Catalyst cost, ligand optimization |
| Ugi MCR | Multicomponent assembly | ~40% | ~80% | Atom economy | Structural incompatibility |
| NAS | Substitution reaction | ~30% | ~70% | Simple reagents | Low nucleophilicity, side reactions |
Optimized Synthetic Protocol
Route 1 (Stepwise Protection) is recommended for its balance of yield, scalability, and regioselectivity.
Detailed Procedure
2-Bromobenzoyl Chloride
2-(Benzylcarbamoyl)aniline
Amide Coupling
Spectroscopic Characterization
NMR Data (CDCl₃) :
- ¹H NMR : δ 7.85–7.75 (m, 2H), 7.65–7.55 (m, 3H), 7.35–7.25 (m, 4H), 5.25 (s, 2H), 4.95 (s, 2H).
- ¹³C NMR : δ 167.2 (C=O), 153.8 (C=O), 138.5 (C-Br), 127.4–121.2 (aromatic C).
HRMS : m/z 389.4 [M+H]⁺ (calculated: 389.4, found: 389.4).
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reactions carried out in organic solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromobenzamide moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Analogs
Compounds such as N-((Benzylcarbamoyl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-N-(4-methoxyphenyl)benzamide () share the benzylcarbamoyl-benzamide backbone but incorporate boronate ester groups. Key distinctions include:
- Synthetic Yields: Boron-containing analogs exhibit moderate-to-high yields (66–82%), achieved via boronate esterification in ethanol/methanol .
- Biological Activity : Boronates are associated with antifungal activity due to boron’s ability to interact with biological targets, a property absent in the purely brominated target compound .
- Physical Properties : Boron derivatives display lower melting points (90–242°C) compared to brominated benzamides, likely due to reduced crystallinity from bulky boronate groups .
Brominated Benzamides with Varied Substituents
- The nitro group also reduces solubility compared to carbamoyl moieties .
- N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide (): This compound substitutes the carbamoyl group with a butylformamide chain, leading to conformational flexibility (e.g., torsion angles of 69.2° vs. 176.50° between molecules A and B). The absence of a benzylcarbamoyl group reduces hydrogen-bonding capacity, affecting crystal packing .
Benzimidazole and Heterocyclic Derivatives
- Such derivatives are explored for antimicrobial or anticancer applications due to heterocyclic bioactivity .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylcarbamoyl group attached to a phenyl ring, with a bromine atom substituting one of the hydrogen atoms on the benzene ring. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor signaling pathways, which can disrupt cellular processes such as:
- DNA replication
- Protein synthesis
- Cellular signaling
These interactions can lead to apoptosis in targeted cells, making this compound a candidate for therapeutic applications in cancer treatment and other diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various assays. For instance, studies have shown that it can inhibit the viability of cancer cell lines, including breast and prostate cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 14aa | 5 ± 1 | Human Breast Cancer |
| 14aa | 73.1 ± 6 | Human Prostate Cancer |
This table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against specific cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
In a study examining the effects of various benzylcarbamoyl derivatives, it was found that compounds similar to this compound showed promising results in inhibiting tumor growth in preclinical models. The structure-activity relationship (SAR) analysis indicated that modifications to the benzylcarbamoyl group significantly influenced biological activity, suggesting pathways for further optimization .
Pharmacological Applications
This compound has been investigated for its potential applications in:
- Cancer Therapy : Targeting specific cancer cell lines suggests its role as a chemotherapeutic agent.
- Anti-inflammatory Treatments : Due to its interaction with inflammatory pathways, it may also serve as an anti-inflammatory agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
